2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime is a chemical compound with a complex structure . It is also known as (E)-[2-(4-chlorobenzenesulfonyl)ethylidene][(2,6-dichlorophenyl)methoxy]amine .
Molecular Structure Analysis
The molecular structure of this compound involves a sulfonyl group attached to an acetaldehyde moiety, which is further linked to an oxime group through an O-(2,6-dichlorobenzyl) linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Benzofuran Derivatives and Biological Activity
(E)-[2-(4-chlorobenzenesulfonyl)ethylidene][(2,6-dichlorophenyl)methoxy]amine: contains a benzofuran scaffold, which is a fundamental structure found in various natural and synthetic compounds. Benzofuran derivatives have demonstrated exciting pharmaceutical and agrochemical activities, including:
Hydrazones and Their Versatility
Hydrazones, including (E)-[2-(4-chlorobenzenesulfonyl)ethylidene][(2,6-dichlorophenyl)methoxy]amine, possess diverse biological and pharmacological characteristics:
- Sensor Applications : Hydrazones are used in creating sensor materials for detecting ions, heavy metals, and toxic gases .
Electrochemical Sensing
(E)-[2-(4-chlorobenzenesulfonyl)ethylidene][(2,6-dichlorophenyl)methoxy]amine: has been explored for its complexation ability with various anions. An electrochemical sensor based on a related compound was developed for detecting iodide ions. Further investigations into its sensing properties could yield valuable applications .
Anti-HIV Activity
While not directly related to this specific compound, similar derivatives have been synthesized and screened for their anti-HIV activity. These studies highlight the potential of related structures in combating HIV infection .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c16-11-4-6-12(7-5-11)23(20,21)9-8-19-22-10-13-14(17)2-1-3-15(13)18/h1-8H,9-10H2/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUZWQIAHWOYCN-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.